molecular formula C23H26N2O5S B13135463 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(acetamidothio)-3-methylbutanoic acid

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(acetamidothio)-3-methylbutanoic acid

Cat. No.: B13135463
M. Wt: 442.5 g/mol
InChI Key: JVSWPSPQQHFYKM-HXUWFJFHSA-N
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Description

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(acetamidothio)-3-methylbutanoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl group, an acetamidothio group, and a methylbutanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(acetamidothio)-3-methylbutanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Protection of the amine group: The amine group is protected using the fluorenylmethoxycarbonyl (Fmoc) group to prevent unwanted reactions during subsequent steps.

    Formation of the thioamide: The acetamidothio group is introduced through a reaction with an appropriate thioamide reagent.

    Coupling reactions: The protected amine is then coupled with the thioamide derivative using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Deprotection: The Fmoc group is removed under mild basic conditions, typically using piperidine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(acetamidothio)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form amines or thiols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorenylmethoxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(acetamidothio)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(acetamidothio)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The fluorenylmethoxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The acetamidothio group can participate in thiol-disulfide exchange reactions, which are crucial in protein folding and stability. The compound’s overall structure allows it to interact with enzymes and receptors, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • ®-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)chromane-8-carboxylic acid
  • ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methylboronic acid

Uniqueness

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(acetamidothio)-3-methylbutanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the fluorenylmethoxycarbonyl and acetamidothio groups allows for versatile applications in synthesis and research, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H26N2O5S

Molecular Weight

442.5 g/mol

IUPAC Name

(2R)-3-acetamidosulfanyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoic acid

InChI

InChI=1S/C23H26N2O5S/c1-14(26)24-31-23(2,3)20(21(27)28)25(4)22(29)30-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13H2,1-4H3,(H,24,26)(H,27,28)/t20-/m1/s1

InChI Key

JVSWPSPQQHFYKM-HXUWFJFHSA-N

Isomeric SMILES

CC(=O)NSC(C)(C)[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(=O)NSC(C)(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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